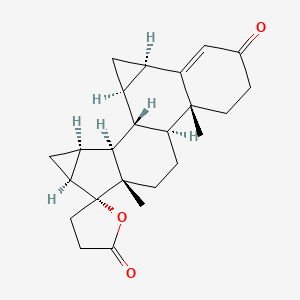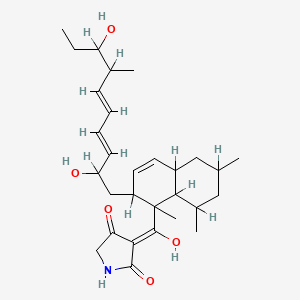
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Overview
Description
Isotope-labeled L-Fucose is a hexose deoxy sugar that is claimed to have applications in cosmetics and pharmaceuticals.
Mechanism of Action
Target of Action
L-Fucose-13C6, also known as (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol, L-fucose-U-13C6, or L-[UL-13C6]fucose, is a structurally unique monosaccharide . It primarily targets neurons and the Blood-group Antigen Binding Adhesin (BabA), a membrane-bound protein from the bacterium Helicobacter pylori . In neurons, it enhances excitatory neurotransmission and long-term potentiation .
Mode of Action
L-Fucose-13C6 interacts with its targets by enhancing presynaptic release . This interaction induces rapid signaling changes, which are driven by fucokinase (FUK) through the salvage pathway . In the case of BabA, L-Fucose-13C6 is used in NMR binding studies .
Biochemical Pathways
Two pathways for the synthesis of GDP-fucose, the substrate for fucosyltransferases, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-Fucose metabolism in gut microorganisms is distinct from other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The metabolites produced by microbial L-Fucose metabolism are mainly formic acid, acetic acid, lactic acid, and 1,2-PDO .
Pharmacokinetics
Glycosylation, which involves the addition of a carbohydrate such as fucose to a protein, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins .
Result of Action
The action of L-Fucose-13C6 results in enhanced neurotransmission and long-term potentiation in neurons . It also affects a metabolic-signaling mechanism, potentially making it the first described monosaccharide neuromodulator . In the context of BabA, L-Fucose-13C6 is used to study binding interactions .
Action Environment
The action of L-Fucose-13C6 can be influenced by various environmental factors. For instance, the dietary intake of L-Fucose can enhance the immunostimulatory activity of dendritic cells . Additionally, the presence of other molecules in the environment, such as GDP-mannose or free fucose, can influence the pathways through which L-Fucose-13C6 is metabolized .
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-KSTLPUIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)







